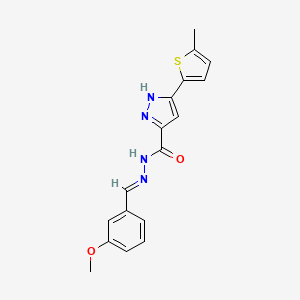![molecular formula C16H11Br2N3O2S2 B11662891 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,5-ジブロモ-2-ヒドロキシフェニル)メチリデン]アセトヒドラジドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ジブロモヒドロキシフェニル置換基でさらに修飾されたアセトヒドラジド基に結合したベンゾチアゾール部分を含んでいます。この化合物のユニークな構造は、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,5-ジブロモ-2-ヒドロキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数段階のプロセスを伴います。
ベンゾチアゾール誘導体の形成: 最初のステップは、ベンゾチアゾール誘導体の合成を伴います。これは、2-アミノチオフェノールと無水酢酸を還流条件下で反応させることで達成でき、2-アセチルアミノチオフェノールが形成され、それが環化されてベンゾチアゾール環を形成します。
チオアセトヒドラジドの形成: 次に、ベンゾチアゾール誘導体をチオ酢酸ヒドラジドと反応させて、チオアセトヒドラジド中間体を形成します。
縮合反応: 最後のステップは、チオアセトヒドラジド中間体を3,5-ジブロモ-2-ヒドロキシベンズアルデヒドと酸性条件下で縮合させて、目的の化合物を得ることです。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動反応器の使用、反応条件の精密な制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾチアゾール環の硫黄原子で酸化反応を起こす可能性があります。
還元: 還元反応はヒドラジド基を標的にすることができ、それをアミンに変換することが可能です。
置換: ジブロモヒドロキシフェニル基は、求核置換反応に関与することができ、臭素原子が他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して、置換反応を促進することができます。
主な生成物
酸化: ベンゾチアゾール環の酸化誘導体。
還元: アミンなどのヒドラジド基の還元型。
置換: ジブロモヒドロキシフェニル基の置換誘導体。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、様々な修飾が可能になり、有機合成において汎用性の高い中間体になります。
生物学
生物学的研究において、この化合物は、特に硫黄含有基質を含む酵素活性を研究するためのプローブとして潜在的な用途があります。様々な化学反応を起こす能力により、生化学的アッセイに役立ちます。
医学
医学において、この化合物は抗菌剤としての可能性について調査されています。生物活性で知られるベンゾチアゾール環の存在と、ジブロモヒドロキシフェニル基は、特定の病原体に対するその有効性を高める可能性があります。
産業
産業用途では、この化合物は、熱安定性向上や独特の電気的特性など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme activities, particularly those involving sulfur-containing substrates. Its ability to undergo various chemical reactions makes it useful in biochemical assays.
Medicine
In medicine, the compound is being investigated for its potential as an antimicrobial agent. The presence of the benzothiazole ring, known for its biological activity, combined with the dibromo-hydroxyphenyl group, may enhance its efficacy against certain pathogens.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,5-ジブロモ-2-ヒドロキシフェニル)メチリデン]アセトヒドラジドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ベンゾチアゾール環は、酵素の活性部位と相互作用し、その活性を阻害する可能性があります。ジブロモヒドロキシフェニル基は、水素結合やハロゲン結合など、追加の相互作用を通じて結合親和性を高める可能性があります。
類似化合物の比較
類似化合物
2-(1,3-ベンゾチアゾール-2-イルチオ)アセトヒドラジド: 類似構造ですが、ジブロモヒドロキシフェニル基がありません。
2-(1,3-ベンゾチアゾール-2-イルスルファニル)アセトヒドラジド: 類似構造ですが、ジブロモヒドロキシフェニル修飾はありません。
独自性
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(3,5-ジブロモ-2-ヒドロキシフェニル)メチリデン]アセトヒドラジドの独自性は、ベンゾチアゾール環とジブロモヒドロキシフェニル基の組み合わせにあります。この組み合わせは、ユニークな化学的および生物学的特性を与え、様々な用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Similar structure but lacks the dibromo-hydroxyphenyl group.
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Similar structure but without the dibromo-hydroxyphenyl modification.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its combination of the benzothiazole ring and the dibromo-hydroxyphenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H11Br2N3O2S2 |
|---|---|
分子量 |
501.2 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11Br2N3O2S2/c17-10-5-9(15(23)11(18)6-10)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+ |
InChIキー |
HEQPITRTSFGLPN-FBCYGCLPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![methyl [6-chloro-2-(4-methoxyphenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B11662826.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11662837.png)
![4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11662842.png)
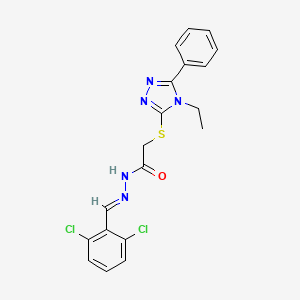
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
![Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662862.png)
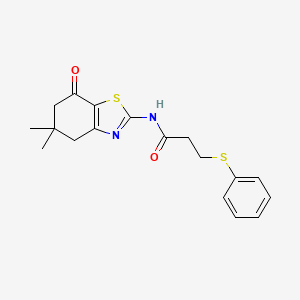
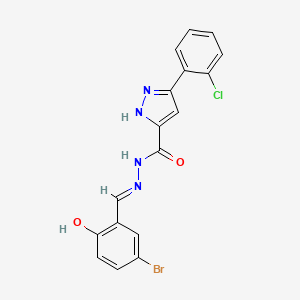
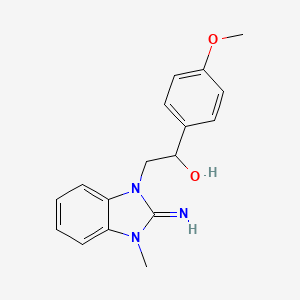
![N-(2-methoxyphenyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}-5-phenylthiophene-3-carboxamide](/img/structure/B11662898.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662902.png)
